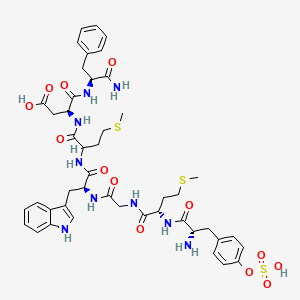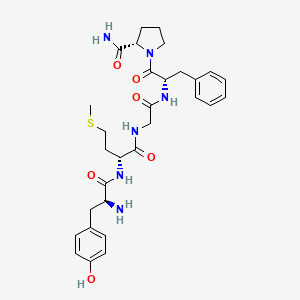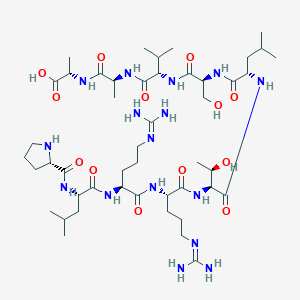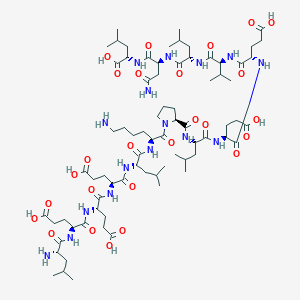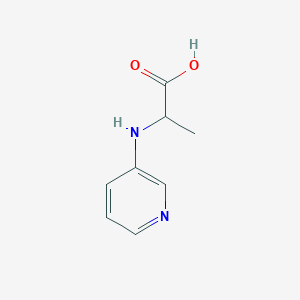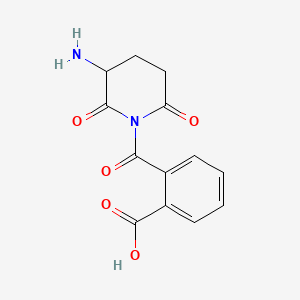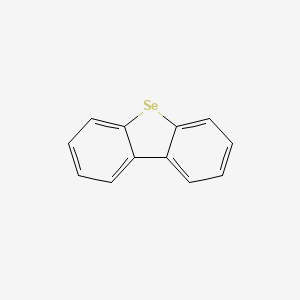![molecular formula C12H22O6 B1620167 Butanedioic acid;[4-(hydroxymethyl)cyclohexyl]methanol CAS No. 60836-39-7](/img/structure/B1620167.png)
Butanedioic acid;[4-(hydroxymethyl)cyclohexyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanedioic acid;[4-(hydroxymethyl)cyclohexyl]methanol, is a type of polyester that is synthesized from butanedioic acid (also known as succinic acid) and 1,4-cyclohexanedimethanol. This compound is known for its excellent thermal and mechanical properties, making it a valuable material in various industrial applications. The polymer is biodegradable and can be derived from renewable resources, which makes it an environmentally friendly alternative to traditional petroleum-based polyesters .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, polymer with 1,4-cyclohexanedimethanol, typically involves a melt polycondensation reaction. In this process, butanedioic acid and 1,4-cyclohexanedimethanol are heated together in the presence of a catalyst, such as titanium tetrabutoxide, at temperatures ranging from 180°C to 220°C . The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The resulting polymer is then purified and characterized using techniques such as gel permeation chromatography and nuclear magnetic resonance spectroscopy .
Industrial Production Methods
On an industrial scale, the production of this polymer involves similar melt polycondensation techniques but with optimized conditions to ensure high yield and quality. The process may include additional steps such as solid-state polymerization to increase the molecular weight of the polymer . The use of bio-based feedstocks for the production of butanedioic acid and 1,4-cyclohexanedimethanol further enhances the sustainability of the industrial process .
化学反应分析
Types of Reactions
Butanedioic acid;[4-(hydroxymethyl)cyclohexyl]methanol, primarily undergoes hydrolysis and thermal degradation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the polymer into its monomeric units . Thermal degradation involves the breakdown of the polymer at elevated temperatures, resulting in the formation of smaller molecular weight fragments .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as the reagent.
Thermal Degradation: High temperatures, typically above 200°C.
Major Products Formed
Hydrolysis: Butanedioic acid and 1,4-cyclohexanedimethanol.
Thermal Degradation: Smaller molecular weight fragments, including butanedioic acid and cyclohexanone derivatives.
科学研究应用
Butanedioic acid;[4-(hydroxymethyl)cyclohexyl]methanol, has a wide range of applications in scientific research and industry:
作用机制
The mechanism by which butanedioic acid, polymer with 1,4-cyclohexanedimethanol, exerts its effects is primarily through its biodegradation. The polymer undergoes hydrolysis in the presence of water, breaking down into its monomeric units, which are then metabolized by microorganisms . This biodegradation process is facilitated by the ester linkages in the polymer chain, which are susceptible to hydrolytic cleavage .
相似化合物的比较
Similar Compounds
- Polyethylene terephthalate (PET)
- Polypropylene terephthalate (PPT)
- Polybutylene terephthalate (PBT)
Comparison
Butanedioic acid;[4-(hydroxymethyl)cyclohexyl]methanol, differs from these similar compounds in several ways:
- Biodegradability: Unlike PET, PPT, and PBT, this polymer is biodegradable and can be broken down by microorganisms .
- Renewable Resources: It can be synthesized from bio-based feedstocks, making it a more sustainable option compared to petroleum-based polyesters .
- Thermal Properties: It has a lower melting temperature and higher thermal degradation temperature, providing a wider processing window .
属性
CAS 编号 |
60836-39-7 |
|---|---|
分子式 |
C12H22O6 |
分子量 |
262.3 g/mol |
IUPAC 名称 |
butanedioic acid;[4-(hydroxymethyl)cyclohexyl]methanol |
InChI |
InChI=1S/C8H16O2.C4H6O4/c9-5-7-1-2-8(6-10)4-3-7;5-3(6)1-2-4(7)8/h7-10H,1-6H2;1-2H2,(H,5,6)(H,7,8) |
InChI 键 |
LAPFJMQNWAIFKE-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1CO)CO.C(CC(=O)O)C(=O)O |
规范 SMILES |
C1CC(CCC1CO)CO.C(CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


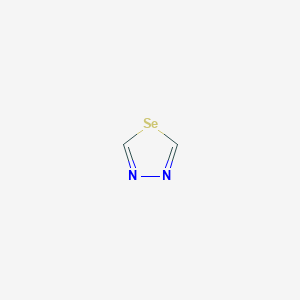
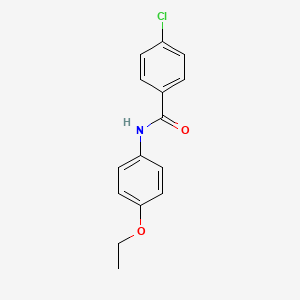
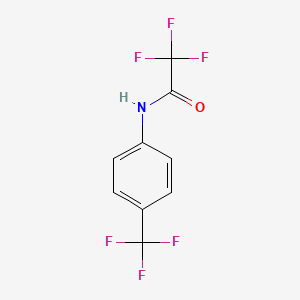
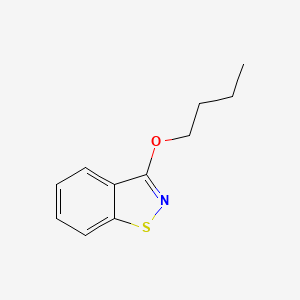
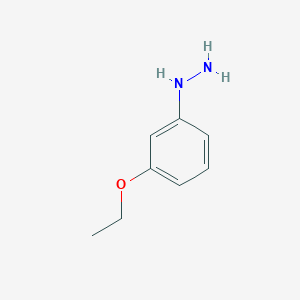
![2,5,8-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1620094.png)
